

Application Notes and Protocols for In Vivo Studies with DOV-216,303

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Compound of Interest		
Compound Name:	DOV-216,303	
Cat. No.:	B15616902	Get Quote

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Abstract

These application notes provide detailed experimental protocols for in vivo studies of **DOV-216,303**, a triple reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This document outlines the methodologies for key preclinical assays used to evaluate the antidepressant-like effects of **DOV-216,303**, including the mouse Forced Swim Test, the rat Olfactory Bulbectomy model, and the reversal of tetrabenazine-induced ptosis. Additionally, a protocol for in vivo microdialysis to measure extracellular monoamine levels is described. The provided information is intended to guide researchers in the design and execution of in vivo studies to further investigate the pharmacological profile of **DOV-216,303**.

Introduction

DOV-216,303, also known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a novel psychoactive compound that functions as a triple reuptake inhibitor. By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), **DOV-216,303** increases the synaptic concentrations of these key neurotransmitters, which are strongly implicated in the pathophysiology of major depressive disorder.[1][2] Preclinical studies have demonstrated its efficacy in animal models predictive of antidepressant activity.[1][3] These application notes provide detailed protocols for conducting in vivo behavioral and neurochemical assessments of **DOV-216,303**.

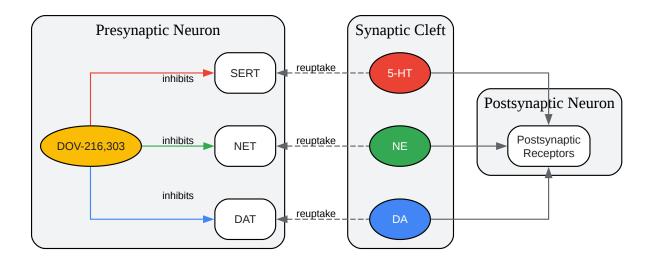


Mechanism of Action: Triple Monoamine Reuptake Inhibition

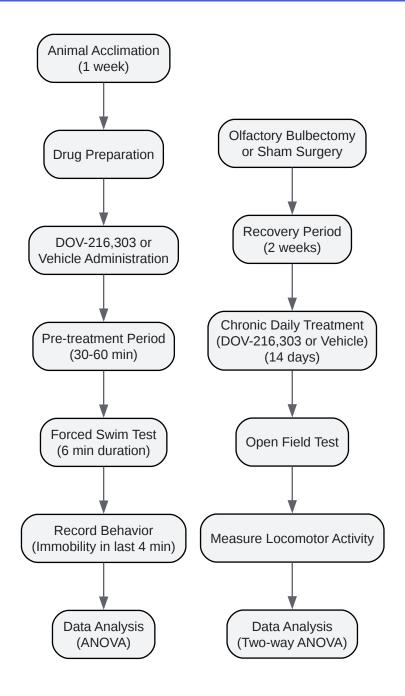
DOV-216,303 exerts its pharmacological effects by binding to and inhibiting the function of SERT, NET, and DAT. This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[4][5] The simultaneous modulation of these three neurotransmitter systems is hypothesized to produce a more robust and rapid antidepressant effect with a potentially improved side-effect profile compared to selective reuptake inhibitors.[3]

Signaling Pathway Diagram









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